1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Description
Properties
IUPAC Name |
1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUFVOUQNSGIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This method exploits the recyclization of oxetane rings to construct the bicyclic system, enabling the introduction of hydroxymethyl and carbonitrile groups in a stepwise manner.
Key Steps :
-
Oxetane Ring Formation : Oxetane derivatives are synthesized and subjected to double recyclization. For instance, methylenecyclobutane derivatives undergo I₂-promoted cyclization to form tricyclic carbamates .
-
Hydrolysis and Oxidation :
Example Pathway :
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | I₂-Promoted Cyclization | I₂, CH₂Cl₂, RT | 70% |
| 2 | Carbamate Hydrolysis | NaOH, H₂O/EtOAc, 25°C | 85% |
| 3 | Cyanation | NaCN, DMF, 80°C | 60% |
Advantages :
Limitations :
-
Multi-step process requiring precise reaction control.
Functional Group Interconversion Strategies
This approach targets the direct modification of existing functional groups to achieve the desired structure, minimizing synthetic steps.
Key Strategies :
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Iodomethyl to Hydroxymethyl Conversion :
-
Carboxylic Acid to Carbonitrile Conversion :
Example Reaction :
Advantages :
Limitations :
-
Limited to precursors with suitable leaving groups.
Cyclobutane Derivative Pathway
This method utilizes cyclobutene derivatives as precursors for electrophilic additions and ring-closure reactions to form the bicyclic core.
Key Steps :
-
Electrophilic Addition : Phenylselenyl bromide or similar reagents add to cyclobutene dicarbamates, forming intermediates with stereochemical control .
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Ring Closure : Treatment with NaH induces ring closure, yielding the 2-oxabicyclo[2.1.1]hexane framework .
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Deprotection/Oxidation : Boc or other protecting groups are removed (e.g., TFA), and hydroxymethyl groups are oxidized if necessary .
Example :
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Electrophilic Addition | PhSeBr, CH₂Cl₂, 0°C | 80% |
| 2 | Ring Closure | NaH, THF, reflux | 70% |
| 3 | Deprotection | TFA, DCM, RT | 90% |
Advantages :
Limitations :
-
Requires specialized reagents (e.g., NaH, PhSeBr).
Comparative Analysis of Methods
| Method | Steps | Key Reagents | Yield Range | Complexity |
|---|---|---|---|---|
| Iodocyclization | 3 | I₂, NaCN | 60–85% | Moderate |
| Oxetane Recyclization | 4 | I₂, NaOH, NaCN | 70–85% | High |
| Functional Conversion | 2 | NaOH, PCl₅/NaCN | 60–85% | Low |
| Cyclobutane Pathway | 5 | PhSeBr, NaH | 70–90% | High |
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
- Oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative.
- Reduction of the nitrile group leads to the formation of an amine.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives related to 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile. For instance, compounds synthesized from similar bicyclic frameworks have shown significant cytotoxicity against various tumor cell lines, including prostate and breast cancer cells. The mechanism often involves the inhibition of specific protein kinases that play critical roles in cancer cell proliferation and survival .
Neuroprotective Effects
Research indicates that bicyclic compounds can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The structural characteristics of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology .
Material Science Applications
Polymer Chemistry
The compound's functional groups allow it to be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications, such as aerospace and automotive industries .
Nanotechnology
In nanotechnology, derivatives of bicyclic compounds are being explored for their ability to stabilize nanoparticles and enhance their dispersion in various solvents. This application is crucial in developing nanomaterials for drug delivery systems and imaging agents in biomedical applications .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through several methodologies:
- Cycloaddition Reactions : Utilizing cycloaddition reactions involving activated alkenes or alkynes can yield the desired bicyclic structure efficiently.
- Functionalization Strategies : The introduction of hydroxymethyl and carbonitrile groups can be performed through nucleophilic substitution reactions or via electrophilic aromatic substitution methods, depending on the starting materials used .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values below 25 μM. |
| Study B | Neuroprotective Effects | Showed reduced neuronal apoptosis in vitro models with a concentration-dependent response. |
| Study C | Polymer Chemistry | Developed a new polymer composite with improved tensile strength and thermal resistance compared to conventional materials. |
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile exerts its effects involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can undergo various chemical modifications. These interactions and modifications enable the compound to engage in specific biochemical pathways and molecular processes .
Comparison with Similar Compounds
Structural Analogs of 2-Oxabicyclo[2.1.1]hexane Derivatives
The following table summarizes key structural analogs and their properties:
Detailed Analysis of Key Differences
Functional Group Reactivity
- Nitrile Group (Target Compound) : Enables nucleophilic additions (e.g., reduction to amines or conversion to carboxylic acids). The nitrile’s electron-withdrawing nature stabilizes adjacent electrophilic centers .
- Azidomethyl Group (Ethyl Azidomethyl Derivative) : Facilitates bioorthogonal click chemistry (e.g., CuAAC reactions), a critical feature for probe conjugation .
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound enhances water solubility compared to lipophilic analogs like the trifluoromethylphenyl ester ().
Stability and Metabolic Considerations
- Nitriles (target compound) are generally stable under physiological conditions, whereas esters (e.g., ) may undergo hydrolysis in vivo, limiting their utility in prodrug design .
Biological Activity
1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₉N₁O₂, with a molar mass of approximately 139.15 g/mol. The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of bicyclic compounds have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | E. coli, S. aureus |
| Similar Bicyclic Compounds | High | Pseudomonas aeruginosa, Candida albicans |
Cytotoxicity
Cytotoxic assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For example, studies have shown that related bicyclic compounds can inhibit cell proliferation in HeLa and MCF-7 cells .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, disrupting metabolic pathways in pathogens or cancer cells.
- Interference with Cell Membrane Integrity : Its structural properties allow it to integrate into lipid membranes, potentially leading to increased permeability and cell lysis.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions that form the bicyclic structure from simpler precursors . Variants of this compound have been synthesized to enhance biological activity or reduce toxicity.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Cancer Research : In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability among breast cancer cells .
- Antimicrobial Testing : A comparative study showed that this compound had lower Minimum Inhibitory Concentration (MIC) values against certain pathogens compared to standard antibiotics .
Q & A
Q. What are the key synthetic strategies for 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile?
The compound is synthesized via [2+2] cycloadditions using bicyclobutanes as precursors. This method leverages strained bicyclic intermediates to form the 2-oxabicyclo[2.1.1]hexane core. Post-functionalization steps, such as hydroxymethylation and nitrile introduction, are typically achieved through nucleophilic substitution or oxidation-reduction sequences. Reaction optimization focuses on stereochemical control and yield enhancement using catalytic systems (e.g., Lewis acids) .
Q. How can the structure of this bicyclic compound be validated?
Structural characterization employs X-ray crystallography for unambiguous confirmation of the bicyclic framework and substituent positions. Complementary techniques include:
- NMR spectroscopy : and NMR to identify proton environments and carbon hybridization (e.g., distinguishing bridgehead carbons).
- Mass spectrometry : High-resolution MS to confirm molecular weight (CHNO) and fragmentation patterns.
- IR spectroscopy : Detection of nitrile (C≡N) and hydroxyl (-OH) functional groups .
Advanced Research Questions
Q. How does 2-oxabicyclo[2.1.1]hexane act as a bioisostere for ortho-substituted phenyl rings?
This bicyclic system mimics the geometric and electronic properties of ortho-substituted phenyl rings but with improved physicochemical properties. Key comparisons include:
- Distance metrics : Substituent spacing (~3.6 Å vs. 3.0–3.1 Å in phenyl rings).
- Angular parameters : Dihedral angles (φ1/φ2 ≈ 60–70°) closely match phenyl rings.
- Planarity : Non-planar geometry (|θ| = 80°) enhances three-dimensionality, reducing π-π stacking and improving solubility. Experimental validation in agrochemicals (e.g., boscalid analogues) shows retained bioactivity with tenfold solubility increases .
Q. What methodologies assess the impact of bicyclic substitution on lipophilicity and solubility?
- logD/clogP measurements : Quantify lipophilicity via shake-flask or chromatographic methods (e.g., HPLC). Replacement of phenyl with 2-oxabicyclo[2.1.1]hexane reduces logD by 0.5–1.4 units.
- Solubility assays : Kinetic solubility tests in PBS or simulated biological fluids. For example, boscalid’s 2-oxabicyclo analogue exhibits solubility increases from 11 µM to 152 µM .
- Computational modeling : DFT calculations to predict solvation free energy and partition coefficients .
Q. How does metabolic stability differ between phenyl and bicyclic bioisosteres?
Metabolic stability is evaluated using human liver microsomes (HLM) and intrinsic clearance (CI) measurements. Key findings:
- Boscalid analogue : CI decreases from 26 (phenyl) to 3 mg min µL (2-oxabicyclo core), indicating enhanced stability.
- Fluxapyroxad analogue : CI improves from 28 to 23 mg min µL.
Contradictions arise in compounds like lomitapide, where bicyclic substitution marginally reduces stability (CI = 55 → 87), highlighting scaffold-dependent effects .
Q. What experimental designs resolve contradictions in bioactivity data between carbocyclic and oxabicyclic analogues?
Case studies in antifungal agents (e.g., fluxapyroxad) reveal:
- MIC testing : Carbocyclic analogues (MIC = 0.125 mg mL) outperform oxabicyclic versions (MIC = 0.250 mg mL) against Fusarium verticillioides.
- Structural tweaks : Introduce polar groups (e.g., hydroxymethyl) to enhance target binding without compromising solubility.
- Crystallographic analysis : Resolve binding mode discrepancies using protein-ligand co-crystal structures .
Q. How can synthetic bottlenecks in bicyclo[2.1.1]hexane derivatization be addressed?
Challenges include steric hindrance at bridgehead positions and regioselectivity in functionalization. Solutions:
- Protecting group strategies : Temporarily shield hydroxyl or nitrile groups during cycloaddition.
- Transition-metal catalysis : Pd-mediated cross-coupling for late-stage diversification (e.g., Suzuki-Miyaura for aryl substitutions).
- Flow chemistry : Improve reaction control in exothermic steps (e.g., cycloadditions) .
Key Research Insights
- Bioisosteric replacement of phenyl rings with 2-oxabicyclo[2.1.1]hexane improves solubility and metabolic stability while retaining bioactivity in agrochemicals .
- Structural non-planarity reduces crystallization tendencies, enhancing formulation flexibility .
- Methodological rigor in solubility and logD assays is critical to avoid false positives in lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
